Bis(2-methacryloyl)oxyethyl disulfide
CAS No.: 36837-97-5
Cat. No.: VC3955094
Molecular Formula: C12H18O4S2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 36837-97-5 | 
|---|---|
| Molecular Formula | C12H18O4S2 | 
| Molecular Weight | 290.4 g/mol | 
| IUPAC Name | 2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate | 
| Standard InChI | InChI=1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 | 
| Standard InChI Key | CGDNFXSLPGLMHK-UHFFFAOYSA-N | 
| SMILES | CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C | 
| Canonical SMILES | CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C | 
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) possesses a symmetrical structure with two methacrylate termini connected via a disulfide-bonded ethylene glycol bridge. The IUPAC name, 2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate , reflects this arrangement. Key identifiers include:
| Property | Value | 
|---|---|
| CAS Number | 36837-97-5 | 
| Molecular Formula | |
| Molecular Weight | 290.4 g/mol | 
| Density | 1.141 g/mL at 25°C | 
| SMILES | CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C | 
| InChI Key | CGDNFXSLPGLMHK-UHFFFAOYSA-N | 
| Refractive Index | = 1.520 | 
The disulfide bond () serves as the redox-active center, enabling reversible cleavage into thiol groups () under reducing conditions . This property underpins its utility in responsive material design.
Thermal and Solubility Behavior
DSDMA exists as a liquid at room temperature with a flash point deemed non-applicable due to its chemical stability . While specific thermal decomposition data remains limited, its methacrylate groups suggest polymerization exotherms comparable to other dimethacrylates (~200–300°C). The compound exhibits limited water solubility but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane .
Synthesis and Polymerization Mechanisms
Industrial Synthesis Routes
Commercial production typically involves a two-step esterification process:
- 
Disulfide Diol Preparation: Reaction of 2-mercaptoethanol with oxidizing agents (e.g., ) yields bis(2-hydroxyethyl) disulfide.
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Methacrylation: Esterification with methacrylic acid derivatives (e.g., methacryloyl chloride) introduces the polymerizable end groups .
 
The final product often contains ≤6000 ppm hydroquinone as a stabilizer to prevent premature polymerization during storage .
Dynamic Covalent Chemistry
The disulfide bond undergoes three primary reactions critical to material performance:
- 
Radical-Mediated Cleavage: Under UV irradiation or thermal initiation, the bond breaks to form thiyl radicals (), enabling crosslinking via radical recombination.
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Reductive Scission: Thiol-disulfide exchange with reducing agents (e.g., glutathione, dithiothreitol) generates two thiol-terminated chains () :
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Oxidative Recombination: Exposure to oxidizers (e.g., , ) reforms disulfide linkages, enabling self-healing .
 
Biomedical and Materials Science Applications
Redox-Responsive Drug Delivery Systems
DSDMA’s disulfide bonds remain stable in extracellular environments (low glutathione, GSH ≈ 2–20 μM) but cleave intracellularly (GSH ≈ 2–10 mM), enabling tumor-targeted drug release:
Case Study 1: pH/Redox-Dual Responsive Microgels
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Structure: Poly(DPA-DSDMA-PEG) microgels (200–300 nm) loaded with doxorubicin (DOX).
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Mechanism:
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pH Response: Diisopropylaminoethyl methacrylate (DPA) protonates in tumor microenvironment (pH ≈ 6.5), swelling the microgel.
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Redox Response: DSDMA crosslinks degrade in high GSH, releasing DOX.
 
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Efficacy: 78% tumor growth inhibition in 4T1 breast cancer models vs. 45% for free DOX .
 
Case Study 2: Molecularly Imprinted Nanogels
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Application: S-propranolol delivery for cardiovascular diseases.
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Performance:
 
Self-Healing Polymers
Incorporating 5–15 wt% DSDMA into poly(methyl methacrylate) networks enables autonomous repair:
| Property | DSDMA-Based Polymer | Conventional Polymer | 
|---|---|---|
| Tensile Strength Recovery | 89% after 24 h | <5% | 
| Healing Cycles | >10 | 0 | 
| Trigger | Ambient humidity | N/A | 
The disulfide exchange mechanism facilitates network reconfiguration without external catalysts .
Comparative Analysis with Traditional Crosslinkers
| Parameter | DSDMA | Ethylene Glycol Dimethacrylate (EGDMA) | 
|---|---|---|
| Responsiveness | Redox/pH | Non-responsive | 
| Degradation | Enzymatic/GSH | Hydrolytic | 
| Self-Healing Capacity | Yes | No | 
| Drug Release Control | Stimuli-Triggered | Diffusion-Limited | 
DSDMA-based systems exhibit superior environmental adaptability but require stricter storage conditions .
Future Research Directions
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Multimodal Responsive Systems: Integrating DSDMA with photo-responsive monomers for spatiotemporal control.
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3D-Printed Scaffolds: Leveraging disulfide exchange for shape-memory tissue engineering constructs.
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Antimicrobial Coatings: Exploiting thiol-disulfide redox cycling for biofilm-resistant surfaces.
 
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